molecular formula C14H17N3OS2 B2886162 (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate CAS No. 622793-81-1

(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate

Cat. No.: B2886162
CAS No.: 622793-81-1
M. Wt: 307.43
InChI Key: VBOCABSPCGFXFE-UHFFFAOYSA-N
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Description

(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate is a novel chemical hybrid compound designed for research use, combining an imidazopyridine scaffold with a dithiocarbamate functional group. This structure integrates two pharmacologically significant motifs: the imidazo[1,2-a]pyridine core, which is a privileged structure in medicinal chemistry, and the morpholine-4-carbodithioate moiety, known for its versatile coordination and reactivity. Research Applications and Potential: The imidazo[1,2-a]pyridine scaffold is a well-known pharmacophore present in several commercially available drugs and is extensively investigated for its diverse biological activities, which include anticancer, antiviral, antibacterial, and anti-inflammatory properties . The incorporation of a dithiocarbamate ester, a functional group explored in agrochemistry and as a ligand in coordination chemistry, significantly expands the compound's potential utility . This unique combination makes (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate a promising candidate for various research areas, including: Medicinal Chemistry: Serving as a key intermediate or precursor for the development of new therapeutic agents, particularly in oncology and infectious diseases. Chemical Biology: Potential use as an enzyme inhibitor, given that related morpholine-substituted heterocycles have demonstrated significant inhibitory activity against enzymes like α-glucosidase . Materials Science: Acting as a single-source precursor for the synthesis of metal sulfide nanomaterials, as dithiocarbamate complexes are commonly used in such applications . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-11-3-2-4-13-15-12(9-17(11)13)10-20-14(19)16-5-7-18-8-6-16/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOCABSPCGFXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CSC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). This can be achieved through condensation reactions, intramolecular cyclizations, and other chemosynthetic methodologies[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The morpholine-4-carbodithioate group is then introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction parameters to ensure high yield and purity. Large-scale synthesis often involves the use of automated reactors and continuous flow processes to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including infectious diseases and cancer.

Industry: The compound's unique properties make it useful in industrial applications, such as in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The reactivity and functionalization of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features and Reactivity of Selected Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents Reactivity with N-Chlorosuccinimide (NCS) Key Observations
Target Compound 5-Methyl, 2-(morpholine-4-carbodithioate) Not explicitly studied in provided evidence Carbodithioate group may act as an electron-withdrawing substituent, altering reactivity pathways.
3-Formyl-5-methylimidazo[1,2-a]pyridine (3a) 5-Methyl, 3-Formyl Forms ipso-reaction products (e.g., halogenation at C3) Electron-withdrawing groups at C3 direct electrophilic substitution to the ipso position .
3-Ester-5-methylimidazo[1,2-a]pyridine (3d) 5-Methyl, 3-Ester Chlorination at methyl group (C5) Electron-withdrawing groups at C3 shift reactivity to methyl substituents .
8-Nitro-1-[(6-chloropyridin-3-yl)methyl]-... 8-Nitro, 6-Chloro, 1-(pyridinylmethyl) Not reported Nitro groups enhance electrophilic substitution potential; chloro groups improve stability .
2-Oxo-imidazo[1,2-a]pyridine (8e) 2-Oxo Derived from NCS reaction of 2-substituted precursor (3e) Oxo groups at C2 alter ring electronics, promoting cyclization or oxidation .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., formyl, nitro, ester) at the 3-position exhibit distinct reactivity. For example, 3-formyl derivatives undergo ipso-halogenation, whereas 3-ester derivatives undergo methyl-group chlorination .
  • Steric Considerations:

    • Substituents at the 2-position (e.g., morpholine-4-carbodithioate) introduce steric hindrance, which may limit access to reactive sites. This contrasts with smaller groups like methyl or oxo, which allow broader reactivity .

Biological Activity

The compound (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate can be represented as follows:

  • IUPAC Name: 2-(5-methylimidazo[1,2-a]pyridin-2-yl)morpholine
  • Molecular Formula: C12H15N3O
  • Molecular Weight: 215.27 g/mol

This compound features a morpholine ring linked to a 5-methylimidazo[1,2-a]pyridine moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit various biological activities, including:

  • Anticancer Activity: Studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation and induce apoptosis in several cancer types.
  • Antimicrobial Properties: Some compounds in this class demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects: Certain derivatives have been reported to reduce inflammation in various models.

The mechanisms through which (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Kinases: Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression. For instance, selective inhibitors against DDR1 have shown promise in cancer therapy by modulating signaling pathways associated with tumor growth and metastasis .

Case Studies and Research Findings

Several studies highlight the biological activities associated with imidazo[1,2-a]pyridine derivatives. Below is a summary of relevant findings:

StudyCompound TestedBiological ActivityResults
Various imidazo[1,2-a]pyridine derivativesAnticancerDemonstrated significant inhibition of tumor cell lines with IC50 values ranging from 0.046 to 6.6 μM.
5-Methylimidazo derivativesAntimicrobialShowed effective antimicrobial activity with MIC values between 1 and 16 µg/mL against multiple bacterial strains.
Imidazo[1,2-a]pyridine analogsAnti-inflammatoryReduced inflammation markers in vitro and in vivo models significantly.

Q & A

Q. What are the optimal synthetic routes and purification strategies for (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate?

Methodological Answer:

  • Stepwise Synthesis : Use multi-step reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). For example, coupling the imidazo[1,2-a]pyridine core with morpholine-4-carbodithioate via nucleophilic substitution or thiol-ene reactions.
  • Condition Optimization : Employ polar aprotic solvents (e.g., DMF, DMSO) and catalysts (e.g., bases like K₂CO₃) to enhance reactivity .
  • Purification : Utilize recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) to isolate high-purity products .

Q. How can structural characterization be rigorously validated for this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Use ¹H/¹³C NMR to confirm substitution patterns and stereochemistry. For example, verify the morpholine ring protons at δ 3.5–4.0 ppm and imidazo[1,2-a]pyridine aromatic signals .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray Crystallography : If crystals are obtainable, analyze bond lengths and angles to resolve ambiguities in tautomeric forms .

Q. What protocols ensure compound stability during storage and experimental use?

Methodological Answer:

  • Storage Conditions : Store under argon at –20°C in amber vials to prevent oxidation or photodegradation.
  • Stability Testing : Conduct accelerated degradation studies (e.g., exposure to heat, light, or humidity) with HPLC monitoring to identify degradation products .

Q. How should initial biological activity screening be designed for this compound?

Methodological Answer:

  • Assay Selection : Use in vitro models (e.g., enzyme inhibition assays, cell viability tests) with positive/negative controls. For example, test against kinases or proteases due to the compound’s heterocyclic motifs .
  • Replicates and Controls : Implement ≥3 biological replicates and include vehicle controls (e.g., DMSO) to account for solvent effects .

Advanced Research Questions

Q. What computational and experimental methods elucidate the compound’s mechanistic pathways?

Methodological Answer:

  • Quantum Chemical Modeling : Perform DFT calculations (e.g., Gaussian 16) to map reaction pathways, such as electron density distributions in the carbodithioate group .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in enzymatic interactions .

Q. How can environmental fate and ecotoxicological impacts be systematically assessed?

Methodological Answer:

  • Partitioning Studies : Measure logP (octanol-water) to predict bioaccumulation potential.
  • Degradation Analysis : Conduct hydrolysis/photolysis experiments (e.g., OECD 111) under varying pH and UV light, followed by LC-MS/MS to track breakdown products .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity .

Q. How are structure-activity relationships (SARs) explored for derivatives of this compound?

Methodological Answer:

  • Derivative Synthesis : Modify the methylimidazo-pyridine core (e.g., halogenation) or morpholine substituents (e.g., replacing sulfur with oxygen).
  • Bioactivity Correlation : Use multivariate regression to link structural descriptors (e.g., Hammett σ values) with IC₅₀ data from assays .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?

Methodological Answer:

  • Statistical Validation : Apply ANOVA or mixed-effects models to assess inter-lab variability. For example, re-analyze dose-response curves using nonlinear regression .
  • Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR binding assays if initial results are from fluorescence quenching) .

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